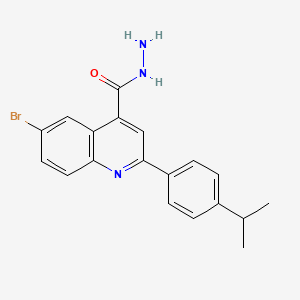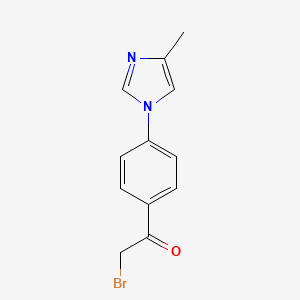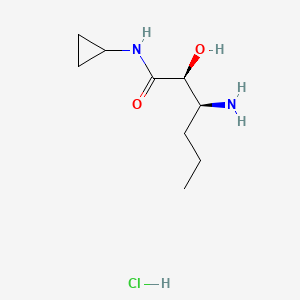
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide is a synthetic compound with the molecular formula C19H18BrN3O and a molecular weight of 384.28 . It is a quinoline derivative with an isopropyl group and a bromine substituent at specific positions on the quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a bromine atom and an isopropyl group at the 2nd and 4th positions, respectively . The carbohydrazide group is attached to the 4th position of the quinoline ring .Physical And Chemical Properties Analysis
This compound is a synthetic compound with a molecular weight of 384.28 . The molecular formula of this compound is C19H18BrN3O .Scientific Research Applications
Antimicrobial and Antimalarial Activity
A significant application of quinoline derivatives, like 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide, is in the development of antimicrobial and antimalarial agents. Research has shown that these compounds exhibit promising antimicrobial activity against a range of microorganisms, including bacteria and fungi (Eswaran, Adhikari, & Shetty, 2009). Additionally, they have been studied for their potential antimalarial properties, which is crucial in the ongoing fight against malaria (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).
Cancer Research
Quinoline derivatives are also being explored for their anticancer properties. Some derivatives have shown significant antiproliferative activity against various cancer cell lines, such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This indicates their potential as anticancer drug candidates (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018).
Synthesis of Biologically Active Compounds
The synthesis and transformations of quinoline derivatives are crucial for creating biologically active compounds. These derivatives have been synthesized and characterized to evaluate their biological activities, especially in terms of antimicrobial properties (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017). The diverse chemical reactions and modifications applied to these compounds help in discovering new therapeutic agents.
Inhibitors of Steroid 5alpha Reductases
Quinoline derivatives have been investigated as inhibitors of steroid 5alpha reductases, enzymes involved in steroid metabolism. This application is significant in understanding and potentially treating conditions influenced by steroid hormones (Baston, Palusczak, & Hartmann, 2000).
properties
IUPAC Name |
6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(24)23-21)15-9-14(20)7-8-17(15)22-18/h3-11H,21H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREFDNBERMMWEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148587 |
Source


|
| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956576-49-1 |
Source


|
| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)





